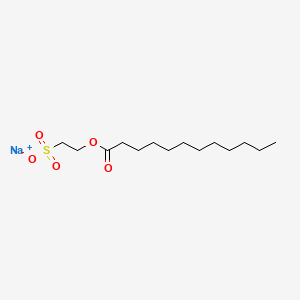
Benzohydroxamic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzohydroxamic acid is an amide that reacts with azo and diazo compounds to generate toxic gases . It has been found to have anti-bacterial activity against Helicobacter pylori .
Synthesis Analysis
High concentrations of benzohydroxamate anion, the protonic dissociation product of Benzohydroxamic Acid (BHA), existed at basic pHs, where a chemical reaction between the anion and a metal cation on the mineral surface resulted in the adsorption of the collector onto the mineral surface .
Molecular Structure Analysis
Benzohydroxamic Acid Sodium Salt has the molecular formula C7H6NNaO2 . Its molecular weight is 159.12 g/mol . The InChIKey of the compound is FYZUCVSCZVWCBR-UHFFFAOYSA-N .
Chemical Reactions Analysis
BHA forms complexes in the (O, O) coordination mode . It has been found to react with BiPh3 or Bi(O(t)Bu)3 to afford novel mono- and di-anionic hydroxamato complexes .
Physical And Chemical Properties Analysis
This compound is a stable molecule . It has a topological polar surface area of 52.2 Ų . The compound is non-hygroscopic .
Scientific Research Applications
1. Flotation and Separation of Minerals
Benzohydroxamic acid (BHA) is utilized in the flotation of rare earth minerals. As a collector, it is particularly selective for minerals such as dolomite, monazite, and bastnäsite. Studies have found that BHA is more selective compared to other collectors like sodium oleate and phosphoric acid esters. The adsorption mechanisms of these collectors, including BHA, on mineral surfaces have been explored, providing insights for potential flotation processes to recover rare earth minerals (Espiritu, Naseri, & Waters, 2018).
2. Metal Chelation and Enzyme Inhibition
Benzohydroxamic acid has emerged as a potent metal chelator and an efficient enzyme inhibitor. It is used in fields like analytical chemistry, agriculture, pest control, and nuclear fuel processing. BHA and its derivatives are known for their ability to inhibit enzymes such as ribonucleotide reductase, urease, and matrix metalloproteinase, making them significant in biomedical research (Arora & Kakkar, 2012).
3. Role in Pharmaceutical Formulations
In pharmaceutical research, BHA's sodium derivatives, such as sodium salts of acidic drugs, have been studied for their solubility parameters. Understanding these parameters helps in predicting the adhesion properties of drugs, which is crucial for drug formulation and delivery (Bustamante, Peña, & Barra, 2000).
4. Photocatalytic Activity
BHA's efficacy in environmental applications, particularly in photocatalytic degradation of pollutants, has been researched. For instance, its degradation and mineralization using synthesized mesoporous La/TiO2 have been studied, highlighting its potential in environmental cleanup and waste treatment (Luo et al., 2016).
5. Detoxification of Carcinogens
BHA has been found effective in detoxifying carcinogenic polyhalogenated quinones. This ability is crucial in mitigating the toxic impacts of persistent organic pollutants. The mechanism involves an unusual double Lossen rearrangement reaction, indicating a significant role for BHA in both biomedical and environmental research (Zhu et al., 2010).
6. Synthesis of Histone Deacetylase Inhibitors
Benzohydroxamic acid-based histone deacetylase inhibitors are synthesized for cancer treatment. These compounds are divided into different classes based on their selectivity towards zinc-dependent HDACs. This research helps in the development of novel treatments for various cancers (De Vreese & D’hooghe, 2017).
7. Analytical Chemistry and Molecular Structure
Studies in analytical chemistry have focused on the molecular and crystal structure of BHA and its derivatives. Understanding the structure helps in various applications, from drug design to material science. For instance, the molecular structure and intramolecular proton transfer in BHA have been theoretically studied, providing insights into its chemical behavior and potential applications (Arora, Issar, & Kakkar, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzohydroxamic Acid Sodium Salt, also known as sodium;N-oxidobenzamide, is commonly used as a flotation collector in the mineral processing industry . It has been reported to target minerals such as scheelite and cassiterite , and malachite . These minerals are the primary targets of this compound, and their role is to interact with the compound to facilitate the flotation process.
Mode of Action
The compound interacts with its targets through a process known as hydrophobic flocculation . In this process, the compound forms aggregates with the target minerals, which can then be separated from the rest of the material. The interaction between this compound and its targets results in changes in the physical properties of the targets, making them more amenable to separation .
Biochemical Pathways
It has been suggested that the compound may interact with the surface of its target minerals, affecting their hydrophobicity and thus their ability to aggregate
Result of Action
The primary result of the action of this compound is the separation of its target minerals from other materials. This is achieved through the process of hydrophobic flocculation, in which the compound forms aggregates with the target minerals . The formation of these aggregates changes the physical properties of the minerals, making them easier to separate .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to form aggregates with its target minerals . Additionally, the presence of other compounds, such as sodium oleate, can have a synergistic effect on the action of this compound, enhancing its ability to separate its target minerals .
Biochemical Analysis
Biochemical Properties
Benzohydroxamic Acid Sodium Salt plays a crucial role in biochemical reactions due to its strong chelating properties. It interacts with metal ions such as iron, copper, and zinc, forming stable complexes. This compound is known to inhibit enzymes like ribonucleotide reductase, urease, and matrix metalloproteinase by binding to their active sites and preventing substrate access . These interactions are essential for understanding the regulation of these enzymes and their roles in cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis . Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby affecting cell survival and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate metal ions and inhibit enzyme activity. By binding to the active sites of enzymes, it prevents the enzymes from interacting with their substrates, thereby inhibiting their catalytic activity . This compound can also induce changes in gene expression by affecting transcription factors and signaling pathways involved in cellular responses to stress and damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause oxidative stress and alter cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress, liver damage, and alterations in metabolic pathways . These findings highlight the importance of determining the optimal dosage for therapeutic applications and minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can affect the metabolic flux of pathways related to oxidative stress, energy production, and detoxification . By chelating metal ions, this compound can influence the activity of enzymes involved in these pathways, thereby altering metabolite levels and cellular responses to environmental changes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, particularly in tissues with high metabolic activity.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. It can be targeted to organelles such as mitochondria and lysosomes, where it interacts with enzymes and other biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments, thereby affecting its activity and function.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzohydroxamic Acid Sodium Salt involves the reaction of benzohydroxamic acid with sodium hydroxide.", "Starting Materials": [ "Benzohydroxamic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve benzohydroxamic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C and continue stirring for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it to obtain Benzohydroxamic Acid Sodium Salt." ] } | |
| 22513-32-2 | |
Molecular Formula |
C7H8NNaO3 |
Molecular Weight |
177.13 g/mol |
IUPAC Name |
sodium;N-oxidobenzamide;hydrate |
InChI |
InChI=1S/C7H6NO2.Na.H2O/c9-7(8-10)6-4-2-1-3-5-6;;/h1-5H,(H-,8,9,10);;1H2/q-1;+1; |
InChI Key |
CTXNFHAZPJAZQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N[O-].O.[Na+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


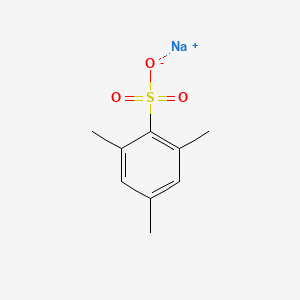

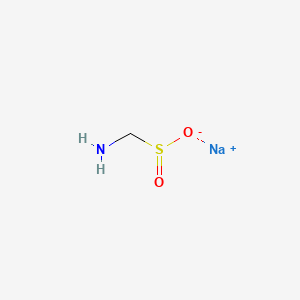
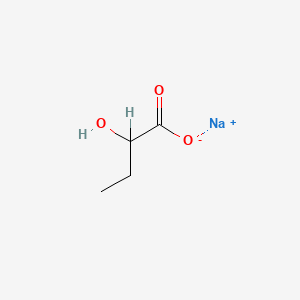



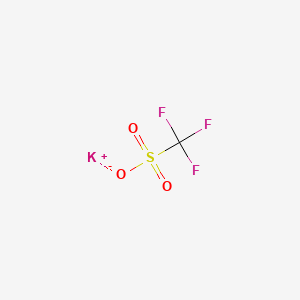
![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)
![1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt](/img/structure/B1324453.png)

